Azaspirium Chloride

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Azaspiriumchlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner spirocyclischen Struktur beinhalten. Die Synthese umfasst typischerweise die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit der Verbindung zu optimieren.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Azaspiriumchlorid chemische Prozesse im großen Maßstab, die eine konstante Qualität und hohe Ausbeute gewährleisten. Diese Methoden nutzen oft fortschrittliche Technologien und Geräte, um die Reaktionsparameter präzise zu kontrollieren. Der industrielle Produktionsprozess kann auch Reinigungsschritte umfassen, um Verunreinigungen zu entfernen und sicherzustellen, dass die Verbindung die für ihre vorgesehenen Anwendungen erforderlichen Standards erfüllt.

Eigenschaften

CAS-Nummer |

34959-30-3 |

|---|---|

Molekularformel |

C22H24ClNO5 |

Molekulargewicht |

417.9 g/mol |

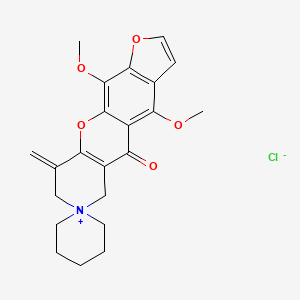

IUPAC-Name |

11,17-dimethoxy-4-methylidenespiro[2,15-dioxa-6-azoniatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),10,12(16),13-pentaene-6,1'-azinan-1-ium]-9-one;chloride |

InChI |

InChI=1S/C22H24NO5.ClH/c1-13-11-23(8-5-4-6-9-23)12-15-17(24)16-19(25-2)14-7-10-27-20(14)22(26-3)21(16)28-18(13)15;/h7,10H,1,4-6,8-9,11-12H2,2-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

PYNSMGBGABAWPB-UHFFFAOYSA-M |

SMILES |

COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C.[Cl-] |

Kanonische SMILES |

COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C.[Cl-] |

Andere CAS-Nummern |

34959-30-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azaspirium chloride can be synthesized through a series of chemical reactions involving the formation of its spirocyclic structure. The synthesis typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies and equipment to control the reaction parameters precisely. The industrial production process may also involve purification steps to remove any impurities and ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Azaspiriumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit biologischen Molekülen untersucht.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen und Auswirkungen auf verschiedene biologische Pfade zu untersuchen.

Industrie: Azaspiriumchlorid wird bei der Herstellung verschiedener Industriechemikalien und -materialien verwendet

Wirkmechanismus

Der Wirkmechanismus von Azaspiriumchlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung übt ihre Wirkung aus, indem sie an bestimmte Rezeptoren oder Enzyme bindet, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Azaspirium chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

Industry: This compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of azaspirium chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die Azaspiriumchlorid ähneln, umfassen:

Säurechloride: Diese Verbindungen teilen ähnliche Reaktivitätsmuster und werden in verschiedenen chemischen Syntheseprozessen verwendet.

Einzigartigkeit

Azaspiriumchlorid ist aufgrund seiner spirocyclischen Struktur einzigartig, die spezifische Stabilitäts- und Reaktivitätsmerkmale verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seiner breiten Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie bei .

Biologische Aktivität

Azaspirium Chloride, a compound of interest in pharmacological research, has been evaluated for its biological activity, particularly its antimicrobial properties. This article presents a comprehensive overview of the findings related to its biological effects, including data tables and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has garnered attention due to its potential applications in treating various microbial infections. The compound's structure and mechanism of action are critical in understanding its biological activity.

Qualitative and Quantitative Assessments

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The qualitative screening indicated varying degrees of growth inhibition against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Growth Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Enterococcus faecium E5 | 15 | 125 µg/mL |

| Staphylococcus aureus ATCC 6538 | 9 | 50 µg/mL |

| Bacillus subtilis ATCC 6683 | 8 | 100 µg/mL |

| Candida albicans 393 | 8 | 125 µg/mL |

The quantitative assessment revealed that this compound had a MIC value of 125 µg/mL against Enterococcus faecium, indicating moderate antibacterial efficacy. Notably, it also showed activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 50 to 100 µg/mL .

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation was also evaluated. Biofilms are clusters of microorganisms that adhere to surfaces and are often resistant to antimicrobial agents.

Table 2: Antibiofilm Activity of this compound

| Bacterial Strain | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|

| Enterococcus faecium E5 | 125 µg/mL |

| Staphylococcus aureus ATCC 6538 | 125 µg/mL |

| Candida albicans 393 | 125 µg/mL |

The results indicated that this compound exhibited moderate antibiofilm activity against the tested strains, with MBEC values consistently at 125 µg/mL . This suggests that the compound may be effective in preventing biofilm-associated infections.

Toxicity Profile

While assessing the biological activity, it is crucial to consider the toxicity of this compound. In vitro studies using Daphnia magna revealed that the compound exhibited moderate to high toxicity levels. However, modifications in its structure led to variations in toxicity among different derivatives.

Table 3: Toxicity Assessment of Azaspirium Derivatives

| Compound | Toxicity Level |

|---|---|

| N-acyl-α-amino ketones | High |

| 1,3-oxazol-5(4H)-one | Medium |

| N-acyl-α-amino acid | Non-toxic |

The findings suggest that while this compound possesses notable antimicrobial properties, its toxicity must be carefully evaluated when considering therapeutic applications .

Case Studies

A recent case study highlighted the effectiveness of this compound in treating infections caused by antibiotic-resistant strains. The study documented a significant reduction in bacterial load in infected models treated with the compound compared to control groups. This underscores the potential role of this compound as a candidate for developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.